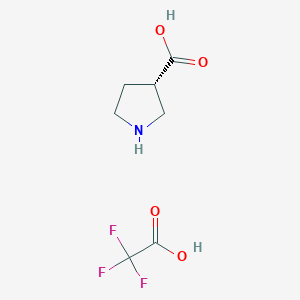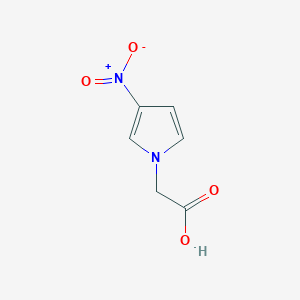![molecular formula C12H18CuN2O2 B15210251 [Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
[Bis(acetylacetone)ethylenediiminato]copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(acetylacetone)ethylenediiminato]copper is a coordination complex that features copper as the central metal ion coordinated to two acetylacetone ligands and one ethylenediimine ligand. This compound is part of a broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(acetylacetone)ethylenediiminato]copper typically involves the reaction of copper(II) salts with acetylacetone and ethylenediimine under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol, followed by the addition of acetylacetone and ethylenediimine. The reaction mixture is then heated under reflux for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
[Bis(acetylacetone)ethylenediiminato]copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Aplicaciones Científicas De Investigación
[Bis(acetylacetone)ethylenediiminato]copper has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [Bis(acetylacetone)ethylenediiminato]copper involves the coordination of the copper ion with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can interact with molecular targets through coordination bonds, facilitating catalytic processes and other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- [Bis(acetylacetone)ethylenediiminato]zinc
- [Bis(acetylacetone)ethylenediiminato]nickel
- [Bis(acetylacetone)ethylenediiminato]cobalt
Uniqueness
Compared to similar compounds, [Bis(acetylacetone)ethylenediiminato]copper exhibits unique properties due to the specific electronic configuration and coordination environment of the copper ion. This results in distinct reactivity and catalytic behavior, making it particularly useful in certain applications such as catalysis and material science .
Propiedades
Fórmula molecular |
C12H18CuN2O2 |
|---|---|
Peso molecular |
285.83 g/mol |
Nombre IUPAC |
copper;4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one |
InChI |
InChI=1S/C12H18N2O2.Cu/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h7-8H,5-6H2,1-4H3;/q-2;+2 |
Clave InChI |
XQZXXCLDPWAEHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN=C(C)[CH-]C(=O)C)[CH-]C(=O)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


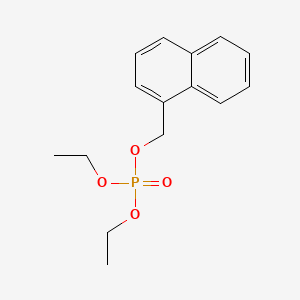
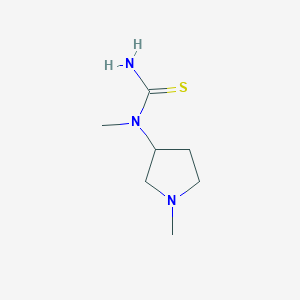
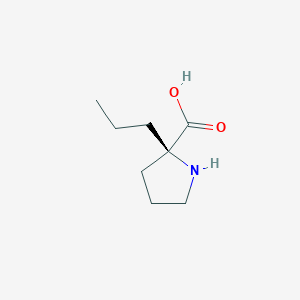

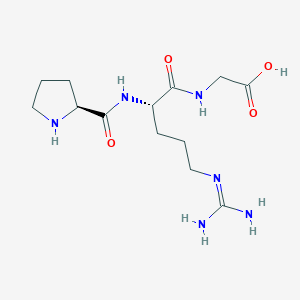
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
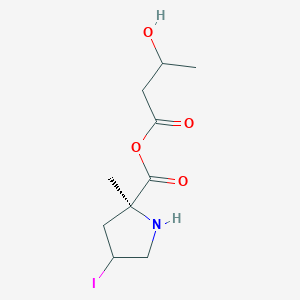
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
